molecular formula C8H12FNO3 B1491144 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid CAS No. 2097995-34-9

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1491144
CAS No.: 2097995-34-9
M. Wt: 189.18 g/mol
InChI Key: ICUXAAKDMBYQON-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C8H12FNO3 and its molecular weight is 189.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Azetidinylquinolones have been identified as potent antibacterial agents. For instance, the synthesis and evaluation of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, along with their structure-activity relationships, highlighted the importance of chirality in enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). These compounds demonstrated improved antibacterial activity, particularly against Gram-positive organisms, when the azetidine moiety was included.

Synthesis and Structure-Activity Relationships

Another study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscored the significance of combining the 1-(5-amino-2,4-difluorophenyl) group with the 7-(azetidin-1-yl) group and a halogen atom to achieve potent antibacterial activity (Kuramoto et al., 2003).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of quinoline ring-substituted N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides has shown significant in vitro antibacterial activity against various bacterial strains. This method provides a faster and more efficient way to synthesize these compounds, highlighting the potential for rapid development and testing of new antibacterial agents (Kidwai et al., 2000).

Azetidines and Related Compounds

The chemical properties and reactions of azetidines and related compounds, such as their synthesis from acyclic precursors and transformation into other heterocycles, provide valuable insights into their versatility and potential applications in pharmaceutical development (Singh et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including serine hydrolases and monoacylglycerol lipase (MAGL). The interaction with MAGL is particularly noteworthy as it inhibits the enzyme’s activity, leading to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2 . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates CB1 and CB2 receptors . This activation can result in various cellular responses, including changes in neurotransmitter release, modulation of pain perception, and alterations in inflammatory responses. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the enzyme’s natural substrate, 2-AG . By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. This mechanism of action highlights the compound’s potential in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes, including pain, mood, and appetite regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound’s inhibitory effects on MAGL can persist for several hours, leading to sustained elevation of 2-AG levels . The compound’s degradation and potential long-term impacts on cellular processes remain areas of active research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including alterations in synaptic function and changes in electroencephalogram (EEG) patterns . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes such as MAGL, which plays a crucial role in the degradation of 2-AG . By inhibiting MAGL, the compound affects the metabolic flux of 2-AG and other related metabolites, leading to changes in their levels and subsequent physiological effects. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of lipid signaling and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, the compound’s distribution within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These characteristics are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, MAGL . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUXAAKDMBYQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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